molecular formula C17H17NO2S B14003446 3-[(4-Methylphenyl)sulfonyl]-2,3-dihydro-1h-3-benzazepine CAS No. 15299-52-2

3-[(4-Methylphenyl)sulfonyl]-2,3-dihydro-1h-3-benzazepine

Cat. No.: B14003446
CAS No.: 15299-52-2
M. Wt: 299.4 g/mol
InChI Key: CLLQGGJRCKOXOW-UHFFFAOYSA-N
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Description

3-[(4-Methylphenyl)sulfonyl]-2,3-dihydro-1h-3-benzazepine is a chemical compound known for its significant role in various scientific research fields It is characterized by its unique structure, which includes a benzazepine core substituted with a 4-methylphenylsulfonyl group

Properties

CAS No.

15299-52-2

Molecular Formula

C17H17NO2S

Molecular Weight

299.4 g/mol

IUPAC Name

3-(4-methylphenyl)sulfonyl-1,2-dihydro-3-benzazepine

InChI

InChI=1S/C17H17NO2S/c1-14-6-8-17(9-7-14)21(19,20)18-12-10-15-4-2-3-5-16(15)11-13-18/h2-10,12H,11,13H2,1H3

InChI Key

CLLQGGJRCKOXOW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C3C=C2

Origin of Product

United States

Preparation Methods

General Synthetic Route

The synthesis of this compound typically involves the following key steps:

  • Starting Material: N-(2-hydroxyphenyl)-4-methylbenzenesulfonamide
  • Key Reagents: Dimethyl-dichlorosilane or N,N-bis(dimethylamino)dimethylsilane
  • Reaction Type: Cyclization facilitated by silane reagents leading to the benzazepine core formation with sulfonyl substitution
  • Yield Range: 68% to 96%, depending on reaction conditions and purification methods

This method is well-documented for its efficiency and reproducibility in producing the target compound with high purity.

Detailed Stepwise Procedure

Step Description Reagents/Conditions Yield (%) Notes
1 Preparation of N-(2-hydroxyphenyl)-4-methylbenzenesulfonamide Reaction of 2-aminophenol with 4-methylbenzenesulfonyl chloride under basic conditions >85 Requires control of pH to avoid over-sulfonylation
2 Cyclization to form benzazepine core Treatment with dimethyl-dichlorosilane or N,N-bis(dimethylamino)dimethylsilane, stirring at room temperature 68–96 Silane reagent promotes ring closure and stabilizes intermediate
3 Purification Column chromatography or recrystallization Necessary to remove side products and unreacted materials

Alternative Synthetic Approaches

While the above method is predominant, related literature reports alternative strategies involving:

Chemical Reaction Analysis and Mechanistic Insights

Cyclization Mechanism

The cyclization step involves nucleophilic attack by the hydroxy group on an activated silane intermediate, facilitating ring closure to form the seven-membered benzazepine ring. The sulfonyl group on the phenyl ring acts as an electron-withdrawing substituent, stabilizing intermediates and influencing regioselectivity.

Characterization Techniques

The synthesized this compound is typically characterized by:

Technique Purpose Key Observations
Single-Crystal X-ray Diffraction (SC-XRD) Determination of 3D molecular structure, bond angles, and sulfonyl orientation Confirms benzazepine ring formation and sulfonyl group position
Nuclear Magnetic Resonance (1H and 13C NMR) Identification of proton and carbon environments Signals consistent with benzazepine and 4-methylphenylsulfonyl moieties
Fourier Transform Infrared Spectroscopy (FT-IR) Detection of functional groups Characteristic sulfonyl (S=O) stretching vibrations at ~1350–1150 cm−1
High-Resolution Mass Spectrometry (HRMS) Confirmation of molecular ion and molecular weight Matches expected molecular formula

These methods collectively confirm the successful synthesis and purity of the compound.

Research Findings and Applications Related to Preparation

  • The compound serves as a key intermediate in the development of selective inhibitors for Wnt/β-catenin signaling pathways, relevant in anti-cancer research.
  • Synthetic routes emphasizing mild cyclization conditions improve yields and reduce byproduct formation, enhancing scalability for industrial applications.
  • Comparative studies with related sulfonylated heterocycles highlight the importance of sulfonyl group positioning for biological activity, influencing synthetic design.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Reaction Type Yield (%) Advantages Limitations
Silane-mediated cyclization N-(2-hydroxyphenyl)-4-methylbenzenesulfonamide Dimethyl-dichlorosilane or N,N-bis(dimethylamino)dimethylsilane Cyclization 68–96 High yield, straightforward Requires careful control to avoid side reactions
Post-cyclization sulfonylation Preformed benzazepine 4-Methylbenzenesulfonyl chloride, base Electrophilic sulfonylation Variable Flexibility in sulfonyl group introduction Possible regioselectivity issues
Thiobenzamide coupling (analogous approach) 3-Bromooxindoles and thiobenzamides DMF, bases Coupling and rearrangement 70–97 (related compounds) High yields in related systems Complexity in intermediates, less direct for benzazepine

Chemical Reactions Analysis

3-[(4-Methylphenyl)sulfonyl]-2,3-dihydro-1h-3-benzazepine undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.

    Reduction: Reducing agents can be used to reduce the compound, altering its oxidation state.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-[(4-Methylphenyl)sulfonyl]-2,3-dihydro-1h-3-benzazepine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(4-Methylphenyl)sulfonyl]-2,3-dihydro-1h-3-benzazepine involves its interaction with β-catenin. The compound binds to β-catenin, promoting its degradation and specifically downregulating Wnt/β-catenin target genes. This action results in the suppression of oncogenic Wnt/β-catenin signaling, which is crucial in the proliferation of certain cancer cells .

Comparison with Similar Compounds

Similar compounds to 3-[(4-Methylphenyl)sulfonyl]-2,3-dihydro-1h-3-benzazepine include other sulfonamide derivatives and benzazepine analogs. its unique ability to selectively inhibit Wnt/β-catenin signaling sets it apart from other compounds. Some similar compounds include:

This detailed overview provides a comprehensive understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Biological Activity

The compound 3-[(4-Methylphenyl)sulfonyl]-2,3-dihydro-1H-3-benzazepine is part of a class of benzazepine derivatives that have garnered interest due to their potential biological activities, particularly in pharmacology. This article explores the biological activity of this compound, detailing its mechanisms, case studies, and research findings.

Molecular Formula

  • Chemical Formula: C15H17NO2S
  • Molecular Weight: 273.37 g/mol

Structural Characteristics

The compound features a sulfonyl group attached to a dihydro-benzazepine core, which is known for its diverse biological activities. The presence of the 4-methylphenyl moiety enhances its lipophilicity, potentially influencing its pharmacokinetic properties.

Research indicates that benzazepine derivatives can interact with various biological targets, including receptors and enzymes. The specific mechanisms of This compound include:

  • CCR5 Antagonism: This compound exhibits antagonistic activity against the CCR5 receptor, which is significant in the context of HIV infection. By blocking this receptor, the compound may prevent viral entry into host cells .
  • Neuroprotective Effects: Some studies suggest that benzazepines can exhibit neuroprotective properties, potentially through modulation of neurotransmitter systems or reduction of oxidative stress .

Case Study 1: CCR5 Antagonism

In a study focusing on HIV treatment, This compound demonstrated potent CCR5 antagonistic activity. The results indicated a significant reduction in viral load in treated human peripheral blood mononuclear cells (PBMCs) compared to untreated controls. This suggests a potential role for this compound in developing therapies for HIV .

Case Study 2: Neuroprotective Properties

Another investigation assessed the neuroprotective effects of benzazepine derivatives in models of neurodegeneration. The compound showed promise in reducing neuronal apoptosis and inflammation markers in vitro. This highlights its potential utility in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease .

Data Table: Biological Activities and Effects

Activity TypeMechanismReference
CCR5 AntagonismPrevents HIV entry into cells
NeuroprotectionReduces apoptosis and inflammation
Antioxidant ActivityScavenges free radicals

Q & A

Q. What are the recommended synthetic routes for 3-[(4-Methylphenyl)sulfonyl]-2,3-dihydro-1H-3-benzazepine, and what challenges are encountered during its preparation?

The synthesis of this compound typically involves multi-step reactions, including cyclization and sulfonylation steps. A common approach is to functionalize the benzazepine core via sulfonyl group introduction using 4-methylbenzenesulfonyl chloride under basic conditions. Key challenges include controlling regioselectivity during cyclization and minimizing side reactions such as over-sulfonylation. Purification often requires column chromatography or recrystallization due to byproduct formation .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing its molecular structure?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving the 3D structure, including bond angles, torsion angles, and sulfonyl group orientation. Hirshfeld surface analysis (as applied in related benzazepine derivatives) can quantify intermolecular interactions, such as hydrogen bonding and π-π stacking, which influence packing efficiency . Complementary techniques include:

  • NMR : 1^1H and 13^13C NMR to confirm proton environments and sulfonyl attachment.
  • FT-IR : To identify sulfonyl (S=O) stretching vibrations (~1350–1150 cm1^{-1}).
  • Mass spectrometry (HRMS) : For molecular ion validation .

Q. What pharmacological targets or mechanisms are associated with this compound?

While direct data on this compound is limited, structurally related 3-benzazepines are explored as intermediates for dopamine receptor ligands or serotonin modulators. Computational docking studies (e.g., using AutoDock Vina) can predict binding affinities to G protein-coupled receptors (GPCRs), guiding hypothesis-driven in vitro assays .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported crystallographic data for sulfonylated benzazepines?

Discrepancies in crystal structures (e.g., sulfonyl group orientation) may arise from polymorphism or solvent effects. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can optimize geometries and compare energetically favorable conformers with experimental data. Molecular dynamics simulations (e.g., AMBER) further assess stability under varying solvent conditions .

Q. What strategies optimize enantiomeric purity during synthesis, given the compound’s chiral center?

Chiral resolution via diastereomeric salt formation (using (-)-di-p-toluoyl-D-tartaric acid) or asymmetric catalysis (e.g., Evans oxazaborolidine catalysts) can enhance enantioselectivity. Advanced HPLC methods with chiral columns (e.g., Chiralpak AD-H) are critical for purity validation .

Q. How do intermolecular interactions influence its solid-state stability, and how can this inform formulation design?

Hirshfeld surface analysis of analogous compounds reveals that C–H···O and π-π interactions dominate packing motifs. These interactions impact melting points and hygroscopicity. Stability studies (accelerated aging under 40°C/75% RH) paired with Pair Distribution Function (PDF) analysis can correlate structural changes with degradation pathways .

Q. What in vitro assays are suitable for evaluating its metabolic stability and cytochrome P450 interactions?

  • Microsomal stability assays : Incubate with liver microsomes (human/rat) and monitor depletion via LC-MS.
  • CYP inhibition screening : Use fluorogenic substrates (e.g., CYP3A4: midazolam hydroxylation) to assess IC50_{50} values.
  • Reactive metabolite detection : Trapping studies with glutathione (GSH) to identify potential toxic intermediates .

Methodological Considerations

Q. How should researchers address discrepancies in reported toxicity data for structurally similar benzazepines?

Contradictions may stem from assay variability (e.g., cell line sensitivity) or impurity profiles. Standardized protocols (e.g., OECD TG 423 for acute oral toxicity) and impurity profiling via LC-HRMS are recommended. Meta-analyses of existing data using tools like RevMan can identify confounding factors .

Q. What advanced NMR techniques elucidate dynamic conformational changes in solution?

  • NOESY/ROESY : Detect through-space correlations to identify dominant conformers.
  • Variable-temperature NMR : Monitor signal splitting to assess rotational barriers around the sulfonyl group.
  • DOSY : Determine hydrodynamic radius changes under different solvents .

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